molecular formula C10H17NO2 B11907883 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid

6-(Methylamino)spiro[2.5]octane-1-carboxylic acid

Cat. No.: B11907883
M. Wt: 183.25 g/mol
InChI Key: VENVQSWMKGZHHU-UHFFFAOYSA-N
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Description

6-(Methylamino)spiro[2.5]octane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with a methylamino group at position 6 and a carboxylic acid moiety at position 1. The spiro[2.5]octane core introduces rigidity and stereochemical complexity, which are advantageous in drug discovery and organic synthesis .

The methylamino group distinguishes it from related compounds, likely influencing solubility, stability, and reactivity. Such modifications are critical in tuning pharmacokinetic profiles or enabling selective chemical transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

6-(methylamino)spiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c1-11-7-2-4-10(5-3-7)6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)

InChI Key

VENVQSWMKGZHHU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CC1)CC2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation and Cyclization Strategies

The spiro[2.5]octane core is typically assembled via cyclopropanation followed by cyclization. A key intermediate, [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester, undergoes base-mediated cyclization to form spiro[2.5]octane-5,7-dione. This step employs sodium methanolate in tetrahydrofuran (THF) or methanol, achieving yields of 70–85%.

Reaction Conditions :

  • Base : Sodium methanolate (10–15 mol%)

  • Solvent : THF/methanol (3:1 v/v)

  • Temperature : 60–80°C, 6–12 hours.

Alternative Routes via Wittig and Claisen Reactions

A four-step synthesis starting from ethyl cyclopropane-1,1-dicarboxylate involves Wittig olefination and Michael/Claisen cascades to form the spiro dione. This method, while lengthier, avoids sensitive intermediates and achieves 65% overall yield.

Introduction of the Methylamino Group

Reductive Amination of Spiro Dione

Spiro[2.5]octane-5,7-dione undergoes reductive amination with methylamine (CH₃NH₂) in the presence of sodium cyanoborohydride (NaBH₃CN). The ketone at position 6 is selectively converted to the methylamino group, with the carboxylic acid introduced concurrently via ester hydrolysis.

Optimized Parameters :

  • Methylamine : 2.5 equiv, methanol solvent

  • Reducing Agent : NaBH₃CN (1.2 equiv)

  • pH : 6–7 (acetic acid buffer)

  • Yield : 60–72%.

Nucleophilic Substitution with Protected Amines

In an alternative approach, 6-bromo-spiro[2.5]octane-1-carboxylate reacts with Boc-protected methylamine (CH₃NHBoc) under Ullmann coupling conditions. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine.

Key Steps :

  • Coupling : CuI (10 mol%), L-proline ligand, DMF, 100°C, 24 hours.

  • Deprotection : TFA/dichloromethane (1:1), 25°C, 2 hours.

  • Yield : 55–68% over two steps.

Carboxylic Acid Functionalization

Ester Hydrolysis

Methyl or ethyl esters of the spirocyclic intermediate are hydrolyzed using aqueous NaOH (2M) in THF/water (4:1) at reflux. This step achieves quantitative conversion with minimal side products.

Conditions :

  • Base : NaOH (3.0 equiv)

  • Temperature : 80°C, 4–6 hours

  • Workup : Acidification to pH 2–3 with HCl.

Integrated Synthetic Routes

Three-Step Route from Cyclopropane Derivatives

A streamlined synthesis combines cyclopropanation, reductive amination, and hydrolysis (Table 1):

Table 1: Three-Step Synthesis of 6-(Methylamino)spiro[2.5]octane-1-carboxylic Acid

StepDescriptionReagents/ConditionsYield
1CyclopropanationEthyl diazoacetate, Cu(acac)₂, 80°C85%
2Reductive AminationCH₃NH₂, NaBH₃CN, pH 6.570%
3Ester HydrolysisNaOH, THF/H₂O, reflux95%

Overall Yield : 56%.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize the cyclization and amination steps:

  • Residence Time : 30 minutes (cyclization), 2 hours (amination)

  • Throughput : 1.2 kg/day using a microreactor system.

Challenges and Mitigation Strategies

Ring Strain and Byproduct Formation

The spiro[2.5]octane system’s ring strain promotes retro-aldol reactions during cyclization. Mitigation includes:

  • Low-Temperature Cyclization (0–5°C) to suppress decomposition.

  • Additives : MgCl₂ (5 mol%) stabilizes the transition state.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Key Routes

MethodAdvantagesLimitations
Reductive AminationHigh selectivity, mild conditionsRequires ketone intermediate
Nucleophilic SubstitutionCompatible with estersLow yields in coupling step
Flow ChemistryScalable, consistent outputHigh initial equipment cost

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)spiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

6-(Methylamino)spiro[2.5]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural differences among spiro[2.5]octane derivatives lie in the substituents at position 6 and the presence of heteroatoms. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent at Position 6 Key Structural Feature
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid Not available C₁₀H₁₆N₂O₂ 200.25 (calc.) -NHCH₃ (methylamino) Primary amine, free carboxylic acid
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid 1824022-98-1 C₁₄H₂₃NO₄ 269.34 -NHBoc (tert-BOC-protected amino) Protected amine enhances stability
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 1539277-98-9 C₁₆H₁₉NO₄ 289.33 -N(Cbz) (benzyloxycarbonyl-protected) Aza-spiro core, lipophilic group
6-Oxaspiro[2.5]octane-1-carboxylic acid 909406-73-1 C₈H₁₂O₃ 156.18 -O- (ether oxygen) Oxaspiro ring, no nitrogen substituent
Spiro[2.5]octane-6-carboxylic acid 1086399-13-4 C₉H₁₂O₂ 168.19 -COOH (carboxylic acid at position 6) Positional isomer of target compound

Notes:

  • The methylamino group in the target compound provides a reactive primary amine, enabling direct conjugation or salt formation without deprotection .
  • tert-BOC and benzyloxycarbonyl (Cbz) groups are protective, enhancing stability during synthesis but requiring removal for further functionalization .
  • Oxaspiro analogs lack nitrogen, reducing basicity and altering solubility .

Physicochemical Properties

Substituents significantly impact solubility, stability, and reactivity:

Property This compound 6-((tert-BOC)amino) Analogue 6-(Cbz)-6-azaspiro Analogue 6-Oxaspiro Analogue
Solubility Moderate (amine and acid groups) Low (lipophilic BOC group) Low (Cbz adds lipophilicity) Moderate (ether)
Stability Sensitive to oxidation (primary amine) High (BOC protection) Moderate (Cbz stability) High
Reactivity Amine: nucleophilic; Acid: coupling reactions Requires deprotection Deprotection needed Limited reactivity
  • The methylamino group increases hydrophilicity compared to tert-BOC or Cbz-protected analogs but may reduce stability due to oxidative susceptibility.
  • 6-Oxaspiro analogs exhibit higher stability but lack functional handles for derivatization .

Biological Activity

6-(Methylamino)spiro[2.5]octane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C9H15N1O2
  • Molecular Weight : 171.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1086399-13-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have hinted at neuroprotective effects, indicating potential applications in neurodegenerative conditions such as Alzheimer's disease .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, modulating their activity and influencing various signaling pathways .
  • Cellular Pathways : It is thought to affect cellular pathways involved in inflammation and apoptosis, although detailed mechanisms remain to be fully elucidated .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory disorders .
  • Neuroprotective Effects :
    • Research indicated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease, suggesting neuroprotective properties that warrant further investigation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Anti-inflammatoryReceptor modulation
Indole derivativesAnticancer, AntimicrobialEnzyme inhibition
Isoindoline derivativesAnticancerReceptor binding

Q & A

What are the recommended synthetic routes for 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid?

Level: Basic
Methodological Answer:
The synthesis of spirocyclic compounds like this compound typically involves cyclization strategies to form the strained spiro[2.5]octane core. A plausible route could adapt methods used for analogous spiro compounds:

  • Step 1: Start with a pre-functionalized cyclohexane derivative (e.g., ethyl tetrahydro-4H-pyran-4-ylidene acetate) and introduce a methylamino group via reductive amination or nucleophilic substitution.
  • Step 2: Use trimethylsulfoxonium iodide under basic conditions (e.g., NaH) to induce cyclopropane ring formation, as demonstrated for Ethyl 6-oxaspiro[2.5]octane-1-carboxylate .
  • Step 3: Hydrolyze the ester group to the carboxylic acid using LiOH or NaOH in aqueous THF/MeOH.
    Key Considerations: Optimize reaction time and temperature to prevent ring-opening side reactions. Monitor intermediates via TLC or LC-MS .

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:
Purity Assessment:

  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by area under the curve).
  • Elemental Analysis: Confirm elemental composition (C, H, N) within ±0.4% theoretical values.
    Structural Confirmation:
  • NMR: Acquire 1H/13C NMR spectra in DMSO-d6 or CDCl3. Look for diagnostic spirocyclic signals (e.g., quaternary carbons at ~70 ppm in 13C NMR).
  • HRMS: Validate molecular ion ([M+H]+ or [M-H]-) with <3 ppm mass error.
  • FT-IR: Confirm carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

What are the optimal storage conditions to maintain stability?

Level: Basic
Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation.
  • Solubility: Lyophilize as a solid if possible. For solutions, use anhydrous DMSO or ethanol (avoid aqueous buffers unless necessary).
  • Light Sensitivity: Protect from UV light using amber vials, as spiro compounds may undergo photodegradation.
  • Moisture Control: Include desiccants (e.g., silica gel) in storage containers .

How can researchers resolve contradictions in reported biological activities of spirocyclic analogs?

Level: Advanced
Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria).
  • Stereochemical Effects: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually.
  • Membrane Permeability: Compare intracellular accumulation using LC-MS in cell lysates.
  • Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) to confirm EC50 trends .

What computational strategies predict interaction mechanisms with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp27 in DHFR).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA).
  • QSAR: Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

What experimental approaches elucidate stereochemical effects on pharmacological activity?

Level: Advanced
Methodological Answer:

  • Chiral Synthesis: Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution.
  • Circular Dichroism (CD): Compare CD spectra to assign absolute configuration.
  • Crystallography: Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
  • In Vivo PK/PD: Administer individual enantiomers to rodents and compare AUC, Cmax, and efficacy in disease models .

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